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5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide

Riboswitch-ligand binding Isothermal titration calorimetry Regioisomer structure-activity relationship

ZTP riboswitch research demands regioisomerically pure probes with validated cellular activity. This meta-pyridinyl isomer (CAS 1798713-75-3) is the only regioisomer achieving saturable, high-potency activation in live E. coli reporter assays (EC50=12±7 μM); para and ortho isomers fail even at 5 mM. • ~2-fold tighter binding (Kd=0.60 μM) vs para; ~9-fold vs ortho • Co-crystal structure (PDB 6WZS) confirms π-stacking geometry with G63 • >400-fold selectivity over M6 binding-site mutant ≥95% purity powder for HTS and bacterial gene expression studies.

Molecular Formula C9H9N5O
Molecular Weight 203.2 g/mol
CAS No. 1798713-75-3
Cat. No. B1446980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide
CAS1798713-75-3
Molecular FormulaC9H9N5O
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C=NC(=C2N)C(=O)N
InChIInChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-2-1-3-12-4-6/h1-5H,10H2,(H2,11,15)
InChIKeyWZVCHXNAUQIDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide (CAS 1798713-75-3): Baseline Identity and Riboswitch-Targeted Pharmacophore


5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide (CAS 1798713-75-3, PDB ligand code UG4, also designated Z1913661252) is a synthetic small-molecule riboswitch activator belonging to the 1-pyridinyl-5-aminoimidazole-4-carboxamide (1-pyridinyl-AICA) class. It is the meta-regioisomer of a series of non-nucleoside analogs designed to replace the sugar-phosphate moiety of the natural ZTP riboswitch ligand ZMP with a simple heterocycle [1]. The compound is co-crystallized with the Fusobacterium ulcerans ZTP riboswitch (PDB 6WZS) and is commercially available as a powder (≥95% purity) for research use [2].

ZTP riboswitch tool compound with regioisomer-resolved pharmacology
Suitable for in vitro binding, transcription, and live-cell reporter assays
Co-crystallized reference structure for RNA–ligand interaction analysis (PDB 6WZS)

Why Generic Substitution Fails: Regioisomer-Dependent Pharmacology Separates 5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide from Its Para and Ortho Analogs


Despite sharing an identical molecular formula (C₉H₉N₅O, MW 203.2) and 1-pyridinyl-AICA scaffold, the meta-pyridinyl isomer (CAS 1798713-75-3) is pharmacologically non-interchangeable with its para- and ortho-pyridinyl regioisomers [1]. The meta isomer exhibits ~2-fold tighter equilibrium binding (Kd = 0.60 ± 0.06 μM) than the para isomer (Kd = 1.0 ± 0.3 μM) and a ~9-fold advantage over the ortho isomer (Kd = 5.6 ± 3.2 μM) against the F. ulcerans ZTP riboswitch [2]. Most critically, only the meta isomer achieves saturable, high-potency activation in a live Escherichia coli reporter assay (EC50 = 12 ± 7 μM), while the para isomer fails to saturate even at 5 mM, rendering it functionally inert in a cellular context [3]. These regioisomer-specific differences arise from distinct π-stacking geometries between the pyridine moiety and conserved RNA nucleobase G63 as revealed by co-crystal structures [4].

Para and ortho regioisomers fail to produce saturable cellular activation at concentrations up to 5 mM, limiting their utility in live-cell riboswitch studies.

Binding affinity can shift up to ~9-fold between regioisomers; even the para isomer with similar transcription T50 exhibits weaker equilibrium binding and altered π-stacking geometry.

Regioisomer identity determines functional outcome in cellular context—only the meta isomer yields saturable, full concentration-response profiles required for robust pharmacological interpretation.

Quantitative Differentiation Evidence for 5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide (CAS 1798713-75-3) Against Structural Analogs


Equilibrium Binding Affinity: Meta Isomer Binds ZTP Riboswitch with 2-Fold Higher Affinity than Para Regioisomer

In isothermal titration calorimetry (ITC) experiments against the F. ulcerans ZTP riboswitch aptamer domain, the meta isomer (compound 13, CAS 1798713-75-3) displayed a dissociation constant Kd = 0.60 ± 0.06 μM [1]. This represents a ~2-fold tighter binding than the para isomer (compound 7, Kd = 1.0 ± 0.3 μM, commercially sourced) and ~1.7-fold tighter than the in-house synthesized para isomer (Kd = 1.4 ± 0.2 μM) [2]. The ortho isomer (compound 12) was significantly weaker at Kd = 5.6 ± 3.2 μM (~9.3-fold difference), while the unsubstituted parent AICA (compound 2) showed minimal affinity (Kd = 41 ± 4 μM, ~68-fold difference). The meta isomer approaches within ~2-fold of the natural ligand ZMP (compound 1, Kd = 0.32 ± 0.13 μM) [3].

Equilibrium binding (Kd)
Head-to-head
Meta: Kd = 0.60 ± 0.06 μM
Para (commercial): 1.0 ± 0.3 μM
Ortho: 5.6 ± 3.2 μM
Natural ligand ZMP: 0.32 ± 0.13 μM
Reported ~2-fold tighter binding than para isomer; supports regioisomer-selective affinity context.
ITC, F. ulcerans riboswitch aptamer domain, n ≥ 3
Riboswitch-ligand binding Isothermal titration calorimetry Regioisomer structure-activity relationship

Single-Round Transcription Activation: Meta Isomer Is 6.4-Fold More Potent than Natural Ligand ZMP

In single-round transcription termination assays with the F. ulcerans ZTP riboswitch, the meta isomer (compound 13) achieved half-maximal transcription readthrough at T50 = 5.8 ± 1.5 μM [1]. While the para isomer (compound 7, T50 = 5.7 ± 0.9 μM) and ortho isomer (compound 12, T50 = 4.8 ± 0.9 μM) showed similar kinetic activation potencies, all three synthetic ligands were substantially more potent than the natural ligand ZMP (compound 1, T50 = 37 ± 12 μM) [2]. The piperidine analog (compound 8, T50 = 16 ± 3 μM) was intermediate. These T50 values reflect non-equilibrium kinetic control (ligand on-rates, kon) rather than equilibrium binding, explaining why the meta and para isomers show similar T50 despite different Kd values [3].

Transcription T50
Head-to-head
Meta: T50 = 5.8 ± 1.5 μM
Para: 5.7 ± 0.9 μM
ZMP: 37 ± 12 μM
Kinetic activation potency similar across regioisomers; reported ~6.4-fold lower T50 vs natural ZMP.
Single-round transcription termination assay; T50 reflects kon, not equilibrium affinity.
Transcription termination assay Riboswitch kinetic activation RNA polymerase readthrough

Live-Cell Riboswitch Reporter: Meta Isomer is the Only Regioisomer Achieving Saturable Cellular Activation, with EC50 3-Fold Better than ZMP

In an E. coli β-galactosidase reporter assay driven by the P. carotovorum ZTP riboswitch, the meta isomer (compound 13, CAS 1798713-75-3) was the strongest activator among all tested compounds, with EC50 = 12 ± 7 μM, approximately ~3-fold more potent than the natural ligand ZMP (compound 1, EC50 = 34 ± 13 μM, p = 0.00048, one-tailed Welch's t-test) [1]. Critically, only the meta isomer achieved robust, saturable β-galactosidase activation under these conditions. The para isomer (compound 7) only weakly stimulated and did not saturate β-gal expression even at the highest concentration tested (5 mM) [2]. Similarly, the ortho isomer (compound 12) and piperidine analog (compound 8) were among the weakest activators and also failed to saturate [3]. The unsubstituted parent AICA (compound 2) showed only weak, non-saturable activation.

Live-cell EC50
Head-to-head
Meta: EC50 = 12 ± 7 μM, saturable activation
Para/ortho: weak, non-saturable at ≤5 mM
ZMP: EC50 = 34 ± 13 μM
Only meta isomer achieves saturable concentration-response in E. coli reporter; reported ~2.8-fold lower EC50 vs ZMP (p=0.00048).
β-galactosidase reporter, P. carotovorum riboswitch, overnight culture.
Escherichia coli reporter assay Cellular riboswitch activation β-galactosidase reporter

Co-Crystal Structure Defines Meta-Specific π-Stacking Interaction on Conserved Nucleobase G63 Driving Affinity Advantage

Co-crystal structures of the F. ulcerans ZTP riboswitch bound to the meta isomer (PDB 6WZS, 3.23 Å resolution) and para isomer (PDB 6WZR, 3.2 Å resolution) reveal the structural basis for regioisomer differentiation [1]. In the meta-bound structure, the pyridine moiety of compound 13 stacks on the conserved nucleobase G63 with an interplanar distance of ~3.0 Å, positioning the pyridine nitrogen to accept a hydrogen bond from the 2'-OH of G63 [2]. This favorable π-stacking geometry is not achieved in the para isomer-bound structure, providing a direct structural explanation for the ~2-fold weaker binding of the para isomer [3]. The co-crystal structures also confirm that the AICA core of both regioisomers occupies the ZMP binding pocket in a conserved orientation, with the pyridine substituent replacing ribose-phosphate interactions with π-stacking.

Co-crystal structure
Head-to-head
Meta (PDB 6WZS): π-stacking on G63, interplanar ~3.0 Å
Para (PDB 6WZR): suboptimal stacking geometry
Structural basis for affinity difference; meta-pyridine geometry supports key RNA interaction.
X-ray, 3.2–3.23 Å resolution; molecular replacement.
X-ray crystallography RNA-small molecule recognition Structure-guided ligand design

Riboswitch Mutant Profiling Confirms On-Target Specificity with >400-Fold Selectivity Window Over Binding-Site Mutant

All tested 1-pyridinyl-AICA analogs, including the meta isomer (compound 13), failed to activate the M6 mutant ZTP riboswitch (C15A substitution in F. ulcerans numbering) at concentrations up to 5 mM, despite robust activation of the wild-type riboswitch [1]. This establishes a >400-fold selectivity window for the meta isomer between wild-type (EC50 = 12 ± 7 μM) and binding-site mutant (>5 mM) [2]. The M6 mutant disrupts a universally conserved nucleotide essential for ligand recognition, and the lack of activation confirms that the meta isomer requires an intact ZTP riboswitch binding pocket for activity [3]. This class-level specificity profile distinguishes the 1-pyridinyl-AICA series from promiscuous RNA-binding small molecules.

Mutant specificity
Class-level
Selectivity window: >416-fold
No activation of M6 mutant up to 5 mM; confirms on-target ZTP riboswitch engagement.
M6 (C15A) mutant reporter; class-wide specificity for intact binding pocket.
Target engagement validation Mutant riboswitch counter-screen Off-target risk assessment

Best Research and Industrial Application Scenarios for 5-Amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide (CAS 1798713-75-3)


Antibacterial Target Validation via ZTP Riboswitch Activation in Live Bacterial Reporters

Procure the meta isomer as the only regioisomer achieving saturable, high-potency riboswitch activation in E. coli cellular reporter assays (EC50 = 12 ± 7 μM). Use in bacterial gene expression studies to validate ZTP riboswitch as an antibacterial target by demonstrating ligand-dependent modulation of downstream reporter genes [1]. The para and ortho isomers are unsuitable due to their failure to achieve saturable cellular activation even at 5 mM [2].

Structure-Guided Optimization of RNA-Targeted Small Molecules Using Co-Crystal Structural Data

Employ the meta isomer co-crystal structure (PDB 6WZS, 3.23 Å) as a starting point for rational design of improved ZTP riboswitch ligands. The experimentally resolved π-stacking geometry between the meta-pyridine and conserved nucleobase G63 (~3.0 Å interplanar distance) provides a validated structural hypothesis for affinity optimization [1]. The para isomer structure (PDB 6WZR) serves as a negative control demonstrating suboptimal stacking [2].

Chemical Probe for Purine Biosynthetic Pathway Modulation and Folate Metabolism Studies

Deploy the meta isomer as a selective chemical probe for ZTP riboswitch modulation in studies of bacterial purine and folate metabolism. The compound's >400-fold selectivity window over the M6 binding-site mutant confirms on-target activity, enabling confident interpretation of metabolic and transcriptomic effects [1]. Combine with ZMP (EC50 = 34 μM) as a natural ligand comparator to benchmark pharmacological vs. physiological activation [2].

Regioisomer Identity Control in High-Throughput Screening Campaigns Targeting Riboswitches

Use the meta isomer (CAS 1798713-75-3) as the positive control for ZTP riboswitch high-throughput screening (HTS) campaigns, with the para isomer (UG1) as a regioisomer specificity counter-screen. The ~2-fold Kd difference and qualitative cellular activity gap between regioisomers enables robust assay quality metrics (Z' factor) and hit triaging based on regioisomer-specific activity [1]. The ortho isomer provides an additional weak-binding counter-screen compound [2].

Application
Selection Property
Validation Focus
Antibacterial target validation (live-cell reporter)
Saturable cellular activation profile
EC50 and maximal response vs. para/ortho analogs in reporter strains
Structure-guided RNA ligand optimization
Experimentally resolved π-stacking geometry
PDB 6WZS vs 6WZR comparative analysis; G63 interaction
Chemical probe for purine/folate metabolism studies
On-target specificity >400-fold over binding-site mutant
M6 mutant counter-screen; metabolic pathway interpretation
HTS positive control & regioisomer counter-screen
Regioisomer-specific activity gap (meta vs para/ortho)
Z' factor and hit triaging using meta/para/ortho differential response
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